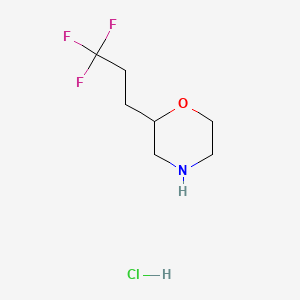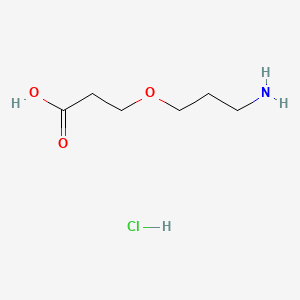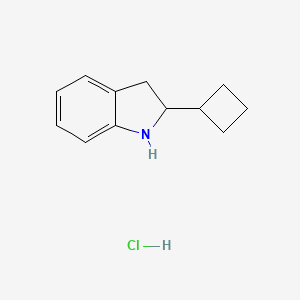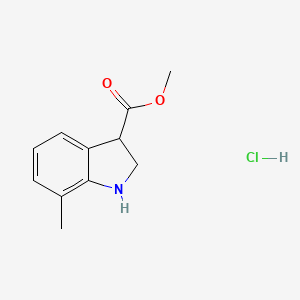
methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
The synthesis of methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another method involves the palladium-catalyzed intramolecular oxidation of substituted anilines . Industrial production methods often utilize microwave-assisted synthesis to improve yields and reduce reaction times .
化学反応の分析
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like manganese dioxide in carbon tetrachloride.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex structures.
Common reagents used in these reactions include methanesulfonic acid, potassium carbonate, and various oxidizing and reducing agents . Major products formed from these reactions include various substituted indole derivatives and complex cyclic structures .
科学的研究の応用
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride involves its interaction with various molecular targets. Indole derivatives are known to activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .
類似化合物との比較
Methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate hydrochloride can be compared with other indole derivatives such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 4-fluoro-1H-indole-7-carboxylate: Used in the synthesis of various pharmaceuticals.
Methyl 5-bromoindole-7-carboxylate: Studied for its potential anticancer properties.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
methyl 7-methyl-2,3-dihydro-1H-indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-4-3-5-8-9(11(13)14-2)6-12-10(7)8;/h3-5,9,12H,6H2,1-2H3;1H |
InChIキー |
NJKRMAYSTPXDQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(CN2)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


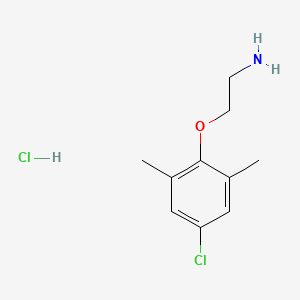
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)
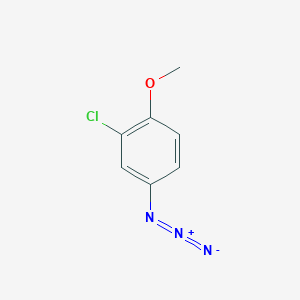
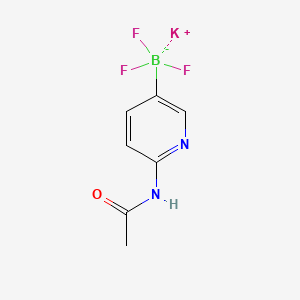
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
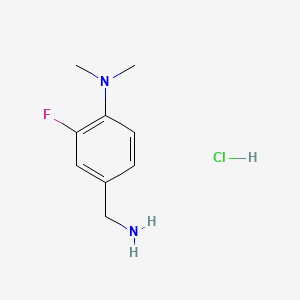
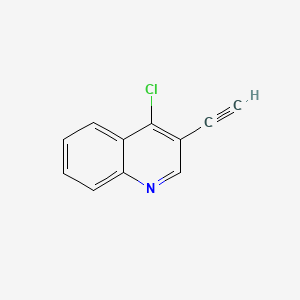
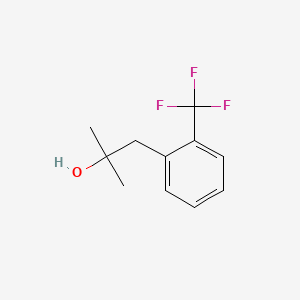
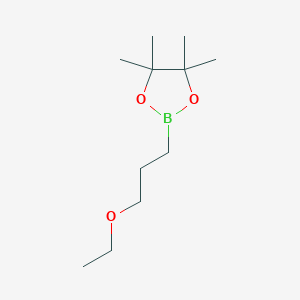
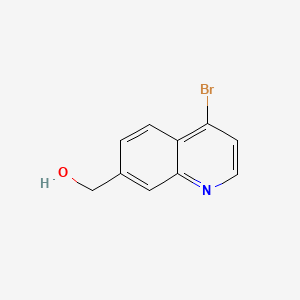
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
